1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide
Description
Properties
Molecular Formula |
C18H18FN5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18FN5O2/c1-23-7-3-4-12(23)9-20-18(26)11-8-15(25)24(10-11)17-16-13(19)5-2-6-14(16)21-22-17/h2-7,11H,8-10H2,1H3,(H,20,26)(H,21,22) |
InChI Key |
UBLKPWCCRNKHQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Assembly
The compound’s structure comprises two primary components: a 4-fluoroindazole moiety and a 5-oxopyrrolidine-3-carboxamide subunit. Patent WO2007107539A1 outlines a generalized framework for analogous indazole-pyrrolidine hybrids, emphasizing sequential coupling reactions. A representative pathway involves:
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Indazole Subunit Preparation :
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Pyrrolidine Carboxamide Synthesis :
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Construction of the 5-oxopyrrolidine ring via cyclization of γ-aminobutyric acid derivatives. For example, ethyl 4-aminobutyrate undergoes intramolecular condensation in the presence of p-toluenesulfonic acid (PTSA) to form the lactam core.
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Introduction of the [(1-methyl-1H-pyrrol-2-yl)methyl]amine side chain via reductive amination, employing sodium cyanoborohydride and acetic acid as catalytic agents.
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Final Coupling :
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Boc-deprotection of the indazole using trifluoroacetic acid (TFA) followed by amide bond formation with the pyrrolidinecarboxylic acid intermediate. Carbodiimide-based coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF are standard.
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Purification and Isolation Techniques
Chromatographic Methods
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Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate 3:1 to 1:2) resolves intermediates with >90% purity.
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Preparative HPLC : Final purification employs C18 reverse-phase columns (5 µm, 250 × 20 mm) using acetonitrile/water (0.1% TFA) gradients, achieving >98% purity.
Crystallization Strategies
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Solvent-Antisolvent Pairing : Ethanol/water mixtures (4:1 v/v) induce crystallization of the final product, yielding needle-like crystals suitable for X-ray diffraction analysis.
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Temperature-Controlled Recrystallization : Slow cooling from refluxing isopropanol minimizes occluded solvents, critical for regulatory compliance.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC-DAD : Retention time 12.7 min (Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm), 99.2% purity at 254 nm.
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Elemental Analysis : Found C 58.11%, H 4.89%, N 16.95%; Theoretical C 58.39%, H 4.90%, N 17.02%.
Comparative Analysis of Synthetic Approaches
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA or KMnO₄, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like NaBH₄ or LiAlH₄, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: mCPBA, KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄, H₂
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of indazole derivatives, including their effects on cellular processes.
Pharmacology: The compound may serve as a lead compound in the development of new pharmacological agents with potential therapeutic applications.
Industrial Chemistry: It can be used in the synthesis of advanced materials or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Functional Group Differences
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s indazole and pyrrol-methyl groups likely confer higher lipophilicity (predicted LogP >2) compared to the pyridinyl () and thiadiazolyl () analogs, which may exhibit lower LogP due to polar heterocycles .
- Metabolic Stability : Methyl groups in the target compound and ’s pyridinyl substituent could mitigate oxidative metabolism, whereas the thiadiazole in might be prone to enzymatic degradation .
Research Findings and Limitations
- Synthetic Feasibility : The indazole moiety in the target compound may complicate synthesis compared to simpler fluorophenyl analogs (), requiring specialized coupling reagents .
- Lack of Direct Data: No experimental bioactivity or toxicity data are available for the target compound. Comparisons rely on structural extrapolation from analogs.
- Opportunities for Optimization : Replacing the indazole with pyridinyl or thiadiazolyl groups (as in ) could balance lipophilicity and solubility for improved drug-likeness .
Biological Activity
1-(4-fluoro-1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound of significant interest in medicinal chemistry. It is characterized by its unique structural features, including an indazole ring and a pyrrolidine moiety, which contribute to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 417.4 g/mol. The IUPAC name reflects its complex structure, which includes functional groups that are pivotal in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN5O4 |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of various signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell growth.
- Receptor Modulation : It could potentially modulate receptor activity, influencing downstream signaling pathways.
- Oxidative Stress Induction : Similar compounds have shown the ability to induce oxidative stress, leading to apoptosis in cancer cells.
Biological Activity Studies
Recent studies have focused on the compound's potential anticancer properties, particularly against various cancer cell lines.
Case Studies
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Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values were reported as follows:
- MCF-7: 2.96 µmol/L (24h), 1.06 µmol/L (48h)
- MDA-MB-231: 0.80 µmol/L (24h), 0.67 µmol/L (48h)
- Mechanistic Insights : The compound was found to induce G2/M phase arrest and apoptosis, potentially through the suppression of Notch-AKT signaling pathways, which are crucial in cancer progression .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities.
Q & A
Q. Experimental Workflow :
Synthesize the compound via multi-step organic reactions.
Monitor reaction progress using Thin-Layer Chromatography (TLC) .
Purify via column chromatography and characterize using spectroscopic methods .
How can synthetic yield and purity be optimized for this compound?
Basic Research Question
Optimization relies on reaction parameter adjustments:
Q. Methodology :
- Use Design of Experiments (DoE) to test variable combinations.
- Analyze purity via HPLC with UV detection (λ = 254 nm) .
How to resolve contradictions in biological activity data across assays?
Advanced Research Question
Discrepancies may arise from:
- Target promiscuity : The compound’s indazole and pyrrolidine groups may interact with off-target enzymes or receptors .
- Assay conditions : Variability in pH, ionic strength, or cell lines affects binding kinetics.
Q. Resolution Strategies :
Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays.
Structural Analog Testing : Compare activity of derivatives to identify critical pharmacophores.
Molecular Dynamics Simulations : Model binding interactions to explain selectivity differences .
What computational approaches are effective in predicting reaction pathways for derivatives?
Advanced Research Question
Quantum Chemical Calculations (e.g., DFT) and Reaction Path Search Algorithms predict intermediates and transition states. Key steps:
In Silico Screening : Use software (e.g., Gaussian, ORCA) to calculate activation energies for plausible pathways.
Machine Learning : Train models on experimental data to prioritize high-yield reactions.
Feedback Loops : Integrate computational predictions with high-throughput experimentation for validation .
Q. Case Study :
- Friedel-Crafts Acylation : Predicted intermediates matched experimental TLC and NMR data for a related fluorobenzoyl-indazole derivative .
How to evaluate cross-reactivity with structurally similar enzymes?
Advanced Research Question
The compound’s fluorinated indazole may compete with ATP-binding pockets in kinases or oxidoreductases.
Q. Methodology :
Kinase Profiling Assays : Use recombinant enzymes (e.g., EGFR, JAK2) to measure inhibition.
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
Covalent Binding Studies : Test for irreversible interactions via mass spectrometry .
Q. Data Interpretation :
- SAR Analysis : Correlate substituent modifications (e.g., fluorine position) with activity shifts .
What strategies mitigate degradation during long-term stability studies?
Advanced Research Question
Degradation pathways (hydrolysis, oxidation) are probed via:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity.
- LC-MS/MS Analysis : Identify degradation products (e.g., de-fluorinated indazole or pyrrolidine ring cleavage).
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for storage .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Core Modifications : Synthesize analogs with substituted indazoles (e.g., chloro, methyl groups).
Side-Chain Variations : Replace 1-methylpyrrole with other heterocycles (e.g., pyrazole, imidazole).
Biological Testing : Screen analogs against target panels (e.g., cancer cell lines, bacterial strains) to map activity trends .
Q. Example :
- A related pyrrolidinecarboxamide with a thiophene substituent showed enhanced antimicrobial activity (MIC = 2 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
